molecular formula C10H8Cl2FNO3 B7768277 Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Cat. No.: B7768277
M. Wt: 280.08 g/mol
InChI Key: IEUHWNLWVMLHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C10H8Cl2FNO3 and a molecular weight of 280.08 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 2,6-dichloro-5-fluoropyridine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.

Properties

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049379
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-04-6
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 100 □ of 1,2-dichloroethane were added 10 g of 2,6-dichloro-5-fluoro-3-cyanopyridine, 3.6 g of zinc chloride, and 11 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 50 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 4 hours. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was dried through distillation under reduced pressure, and 50 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) was added thereto. Then, the reactor was cooled to 0˜10° C., and was stirred for 1 hour. The resulting solid was filtered and washed with 25 □ of a mixed solvent of ethanol and water ( 7:3, v/v ) having the same temperature, to obtain the title compound in the yield of 80% (11.7 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
potassium ethylmalonate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Reactant of Route 6
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.